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Compound of Interest

2-Fluoro-5-(morpholine-4-
Compound Name: o
carbonyl)phenylboronic acid

cat. No.: B1531000

An In-Depth Technical Guide to 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid: A
Keystone Building Block in Modern Drug Discovery

Abstract

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is a highly functionalized synthetic
building block of significant interest to researchers in medicinal chemistry and drug
development. Its unique tripartite structure, featuring a reactive boronic acid, an electron-
withdrawing fluorine atom, and a solubilizing morpholine amide moiety, makes it an
exceptionally valuable reagent. This guide provides a comprehensive overview of its
physicochemical properties, strategic applications in drug discovery—patrticularly as a
component in protein degraders—and practical methodologies for its use. By explaining the
causal relationships behind its molecular design and experimental utility, this document serves
as a technical resource for scientists aiming to leverage this compound for the synthesis of
novel therapeutics.

Physicochemical Characterization and Molecular
Rationale

The utility of any chemical building block is defined by its physical and chemical properties. 2-
Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid has been specifically designed to
balance reactivity, stability, and desirable pharmacokinetic characteristics.
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Core Properties

A summary of the essential quantitative data for this compound is presented below for quick

reference.
Property Value Source(s)
Molecular Weight 253.03 g/mol [1112][3]
Molecular Formula C11H13BFNO4 [1112114]
CAS Number 1072951-41-7 [11[21[2]1[5]
Typical Purity >97% [21[31[4]
Appearance White to off-white solid [6]
Storage Conditions 2-8°C, sealed in dry conditions  [1][4]
:’:g;lz;gical Polar Surface Area 20 A2 1]
LogP (calculated) -1.0221 [1]

Deconstruction of the Molecular Architecture

The power of this reagent lies in the synergistic contribution of its three key functional groups:

» The Phenylboronic Acid Moiety: This group is the reactive center for palladium-catalyzed
cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a
cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon
bonds to construct complex biaryl systems, which are common maotifs in drug candidates.[7]
The boronic acid provides a stable, yet sufficiently reactive, handle for predictable and high-
yield synthetic transformations.

e The Fluorine Atom: The placement of a fluorine atom ortho to the boronic acid is a deliberate
strategic choice. Fluorine is a bioisostere of a hydrogen atom but possesses high
electronegativity. Its presence can significantly modulate the electronic properties of the
aromatic ring, influencing the compound's pKa and reactivity. From a drug development
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perspective, strategic fluorination is a well-established technique to enhance metabolic
stability, improve binding affinity to target proteins, and increase membrane permeability.[7]

o The Morpholine-4-carbonyl Group: The morpholine ring is a privileged structure in medicinal
chemistry, particularly for central nervous system (CNS) drug discovery.[8] Its inclusion here
serves several purposes. Firstly, the morpholine group often improves aqueous solubility and
overall pharmacokinetic properties. Secondly, the amide linkage provides a rigid
conformational constraint while the morpholine ring itself can participate in crucial hydrogen
bonding interactions within a protein's active site. This makes the entire substituent not just a
solubilizing tail, but a potential pharmacophore that contributes directly to biological activity.

[8]

Strategic Application in Drug Discovery

While broadly applicable, 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is
particularly valuable as a "Protein Degrader Building Block".[2] This positions it at the forefront
of targeted protein degradation, a revolutionary therapeutic modality.

Role in Targeted Protein Degradation (e.g., PROTACS)

Proteolysis-targeting chimeras (PROTACS) are heterobifunctional molecules that induce the
degradation of specific target proteins. They consist of two ligands—one that binds the target
protein and one that recruits an E3 ubiquitin ligase—connected by a chemical linker. This
building block is ideally suited for incorporation into the E3 ligase-binding portion or the linker of
a PROTAC.

The diagram below illustrates the general workflow of PROTAC-mediated protein degradation
and highlights where a building block such as this would be integrated.
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Caption: Integration of the building block into a PROTAC synthesis workflow.

The causality is clear: the boronic acid enables a robust Suzuki coupling to construct the E3
ligase ligand, while the fluoro-morpholine portion imparts favorable physicochemical properties
essential for the final PROTAC molecule's efficacy and cell permeability.

Synthetic Considerations and Methodologies

A deep understanding of a building block requires knowledge of its synthesis. While proprietary
methods may vary, a plausible and logical synthetic route can be designed based on
established organometallic chemistry principles.

Retrosynthetic Analysis and Proposed Workflow

A logical approach to synthesizing this molecule involves three key transformations:
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e Amidation: Formation of the amide bond between a suitable benzoic acid derivative and
morpholine.

o Directed Ortho-Metalation (DoM): A powerful strategy where an existing functional group
directs deprotonation to an adjacent position.

» Borylation: Trapping the resulting aryl anion with a boron electrophile to form the boronic acid
(or a boronate ester precursor).

The following diagram outlines this proposed synthetic pathway.
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Caption: A plausible synthetic workflow for the target molecule.
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Example Protocol: Miyaura Borylation

The borylation step is critical. The following is a representative, self-validating protocol for
converting an aryl halide (like the brominated intermediate shown above) to a boronate ester,
which is then hydrolyzed to the final boronic acid. The rationale for each step is included to
ensure trustworthiness and reproducibility.

Objective: To install a boronate ester group onto the (4-Bromo-3-fluorophenyl)
(morpholino)methanone intermediate.

Materials:

e (4-Bromo-3-fluorophenyl)(morpholino)methanone (1.0 eq)

Bis(pinacolato)diboron (Bzpinz) (1.1 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)CIz) (0.03 eq)

Potassium Acetate (KOACc) (3.0 eq)

Anhydrous 1,4-Dioxane
Procedure:

 Inert Atmosphere: To a flame-dried round-bottom flask, add the aryl bromide, Bzpinz,
Pd(dppf)Cl2, and KOACc.

o Causality: This reaction is sensitive to oxygen and moisture. An inert atmosphere
(Nitrogen or Argon) is crucial to prevent catalyst degradation and unwanted side reactions.

» Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add
anhydrous dioxane via syringe.

o Causality: Dioxane is an excellent solvent for this reaction, and using an anhydrous grade
is essential to prevent premature hydrolysis of the boronate ester and Bzpina.

e Reaction: Stir the mixture at 80-90 °C and monitor by TLC or LC-MS until the starting
material is consumed (typically 4-12 hours).
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o Causality: Heat is required to drive the catalytic cycle. KOAc acts as the base necessary
for the transmetalation step. Monitoring ensures the reaction is stopped at completion,
preventing byproduct formation.

o Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a
pad of Celite to remove palladium residues.

o Causality: Celite filtration is a standard and effective method for removing heterogeneous
catalyst residues.

 Purification (Boronate Ester): Concentrate the filtrate and purify the crude product by column
chromatography on silica gel.

» Hydrolysis to Boronic Acid: Dissolve the purified boronate ester in a solvent mixture (e.g.,
THF/water). Add an acid (e.g., 1M HCI) and stir vigorously until cleavage is complete
(monitored by LC-MS).

o Causality: The pinacol ester is a protecting group for the boronic acid. Acidic hydrolysis is
the standard method for deprotection to yield the final, more polar product.

o Final Isolation: Extract the aqueous layer with an organic solvent, dry the combined organic
layers, and concentrate to yield the final product.

Quality Control, Handling, and Storage

To ensure the integrity of experimental results, strict adherence to handling and QC protocols is
mandatory.

¢ Quality Control: The identity and purity of 2-Fluoro-5-(morpholine-4-
carbonyl)phenylboronic acid should be verified upon receipt and periodically thereafter.
Standard analytical techniques include:

o 1H and *°F NMR: To confirm the chemical structure and absence of proton- or fluorine-
containing impurities.

o LC-MS: To confirm the molecular weight and assess purity.
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e Handling: As with most boronic acids, this compound should be handled in a well-ventilated
area. It is classified as a warning-level hazard, with statements indicating potential for skin,
eye, and respiratory irritation.[4]

o Storage: The compound is susceptible to dehydration/trimerization (forming boroxines). It
must be stored sealed in a dry environment at the recommended temperature of 2-8°C to
maintain its reactivity and integrity.[1][4]

Conclusion

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is more than a simple chemical
reagent; it is a product of rational molecular design tailored for the challenges of modern drug
discovery. Its combination of a versatile reactive handle, a metabolically stabilizing fluorine
atom, and a pharmacokinetically favorable morpholine amide group makes it a powerful tool for
synthesizing complex molecules. For researchers developing targeted therapies, particularly in
the burgeoning field of protein degradation, this building block offers a reliable and strategic
starting point for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1531000#2-fluoro-5-morpholine-4-carbonyl-
phenylboronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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